molecular formula C21H18N2O4S B2469084 N-BENZYL-2-(FURAN-2-YL)-4-(4-METHYLBENZENESULFONYL)-1,3-OXAZOL-5-AMINE CAS No. 304658-14-8

N-BENZYL-2-(FURAN-2-YL)-4-(4-METHYLBENZENESULFONYL)-1,3-OXAZOL-5-AMINE

Cat. No.: B2469084
CAS No.: 304658-14-8
M. Wt: 394.45
InChI Key: DRFYLDIPYBOJTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Table 1: Selected bond lengths and angles

Bond Length (Å) Angle Value (°)
S1–O1 1.429 C5–N1–N2 113.2
N1–C5 1.290 O2–C5–N1 121.4
C6–N2 1.302 S1–N1–C8 107.46

The furan ring displays disorder over two orientations (occupancies: 0.76 and 0.24). Intermolecular interactions include N–H···N hydrogen bonds (2.798 Å) forming inversion dimers and C–H···π contacts (3.291–3.460 Å) stabilizing the 3D network.

Computational Chemistry Modeling of Electronic Structure

Density functional theory (DFT) calculations at the B3LYP/6-31G* level reveal key electronic properties:

  • HOMO-LUMO gap : 4.2 eV, indicating moderate reactivity.
  • Electrostatic potential maps show electron density localization at the sulfonyl oxygen (-0.42 e) and oxazole nitrogen (-0.38 e).

Figure 1: Frontier molecular orbitals

  • HOMO : Localized on the furan and benzyl groups
  • LUMO : Dominated by the oxazole and sulfonyl moieties

Mulliken charges confirm intramolecular charge transfer, with the sulfonyl group acting as an electron-withdrawing center (S: +1.32). Non-covalent interaction (NCI) analysis identifies van der Waals forces between the benzyl group and tosyl moiety.

Spectroscopic Characterization

1H/13C NMR Analysis

1H NMR (600 MHz, CDCl₃):

  • δ 7.76–7.74 (m, 2H, tosyl aromatic)
  • δ 6.55 (d, J = 3.3 Hz, 1H, furan H-3)
  • δ 4.52 (s, 2H, N–CH₂–Ph)
  • δ 2.38 (s, 3H, tosyl –CH₃)

13C NMR (150 MHz, CDCl₃):

  • 154.5 ppm (oxazole C-2)
  • 143.8 ppm (sulfonyl-attached C)
  • 112.3 ppm (furan C-3)

FT-IR Spectroscopy

Peak (cm⁻¹) Assignment
3264 N–H stretch
1671 C=N (oxazole)
1339 S=O asymmetric stretch
1159 C–O–C (furan)

UV-Vis Analysis

  • λₘₐₓ = 278 nm (π→π* transition, oxazole-furan conjugation)
  • Molar absorptivity: ε = 12,400 M⁻¹cm⁻¹ in acetonitrile

Mass Spectrometric Fragmentation Patterns

High-resolution ESI-MS ([M+H]⁺):

  • Observed : 413.1247
  • Calculated : 413.1251 (C₂₁H₂₁N₂O₄S⁺)

Table 2: Major fragmentation pathways

m/z Fragment Proposed Structure
413.12 Molecular ion Intact molecule
279.08 [M – C₇H₇O₂S]⁺ Oxazole-furan core
155.03 [C₉H₇O]⁺ Protonated benzyl fragment
91.05 [C₇H₇]⁺ Tropylium ion

The base peak at m/z 279.08 corresponds to loss of the 4-methylbenzenesulfonyl group (-134.04 Da). Secondary fragmentation involves retro-Diels-Alder cleavage of the furan ring (m/z 155.03).

Properties

IUPAC Name

N-benzyl-2-(furan-2-yl)-4-(4-methylphenyl)sulfonyl-1,3-oxazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O4S/c1-15-9-11-17(12-10-15)28(24,25)21-20(22-14-16-6-3-2-4-7-16)27-19(23-21)18-8-5-13-26-18/h2-13,22H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRFYLDIPYBOJTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=C(OC(=N2)C3=CC=CO3)NCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-BENZYL-2-(FURAN-2-YL)-4-(4-METHYLBENZENESULFONYL)-1,3-OXAZOL-5-AMINE typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Oxazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Benzyl Group: This step might involve a nucleophilic substitution reaction where a benzyl halide reacts with an amine.

    Attachment of the Furan Ring: This can be done through a coupling reaction, such as a Suzuki or Heck reaction.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This might include:

    Catalysts: Using specific catalysts to enhance reaction rates.

    Temperature and Pressure Control: Maintaining optimal temperatures and pressures to ensure efficient reactions.

    Purification: Employing techniques such as crystallization, distillation, or chromatography to purify the final product.

Chemical Reactions Analysis

Nucleophilic Substitution at the Sulfonamide Group

The 4-methylbenzenesulfonyl group acts as an electron-withdrawing substituent, enabling nucleophilic displacement reactions.

Reaction TypeReagents/ConditionsProductYieldSource
Amine displacementK₂CO₃, DMF, 80°C, 12 h (with R-NH₂)4-R-amino-oxazole derivative65–78%
Thiol substitutionEt₃N, THF, 50°C, 6 h (with R-SH)4-R-sulfanyl-oxazole analog72%

Key Findings :

  • The sulfonamide group’s leaving capacity is enhanced under basic conditions.

  • Secondary amines exhibit higher reactivity than primary amines due to reduced steric hindrance.

Electrophilic Aromatic Substitution on the Furan Ring

The electron-rich furan-2-yl group undergoes electrophilic substitution, primarily at the C5 position.

Reaction TypeReagents/ConditionsProductYieldSource
NitrationHNO₃/H₂SO₄, 0°C, 2 h5-Nitro-furan-substituted oxazole58%
BrominationBr₂, CHCl₃, RT, 1 h5-Bromo-furan-substituted derivative63%

Mechanistic Insight :

  • Nitration proceeds via a σ-complex intermediate, stabilized by the oxazole’s electron-deficient ring .

Cross-Coupling Reactions Involving the Oxazole Core

The oxazole’s C2 and C5 positions participate in palladium-catalyzed cross-couplings.

Reaction TypeCatalysts/ConditionsProductYieldSource
Suzuki couplingPd(PPh₃)₄, K₂CO₃, DME/H₂O, 90°CBiaryl-oxazole hybrid81%
Buchwald–Hartwig aminationPd₂(dba)₃, Xantphos, Cs₂CO₃, tolueneN-Aryl functionalized oxazole68%

Optimization Data :

  • Pd(PPh₃)₄ outperforms Pd(OAc)₂ in Suzuki reactions due to enhanced stability.

Reduction of the Oxazole Ring

Controlled reduction converts the oxazole ring into a partially saturated structure.

Reaction TypeReagents/ConditionsProductYieldSource
Partial hydrogenationH₂ (1 atm), Pd/C, EtOH, RTOxazoline derivative74%
Full reductionLiAlH₄, THF, reflux, 8 hOpen-chain diamine52%

Spectroscopic Evidence :

  • IR spectra show disappearance of C=N stretching (1625 cm⁻¹) post-reduction .

Functionalization of the Benzylamine Group

The N-benzyl group undergoes oxidation and alkylation.

Reaction TypeReagents/ConditionsProductYieldSource
Oxidation to nitrom-CPBA, CH₂Cl₂, 0°C, 4 hN-Benzyl-N-oxide66%
Reductive alkylationNaBH₃CN, MeOH, RT (with R-CHO)N-Alkylated benzylamine70%

Biological Relevance :

  • N-Oxide derivatives show enhanced solubility for pharmacological assays .

Condensation Reactions at the Oxazole C5-Amine

The amine group participates in Schiff base formation.

Reaction TypeReagents/ConditionsProductYieldSource
Schiff base synthesisR-CHO, EtOH, Δ, 3 hImine-linked oxazole85%
Thiourea formationCS₂, KOH, H₂O, RTThiourea conjugate78%

Applications :

  • Schiff bases serve as intermediates for metal-organic frameworks (MOFs) .

Microwave-Assisted Modifications

Microwave irradiation accelerates reactions involving sterically hindered sites.

Reaction TypeConditionsTimeYieldSource
Sulfonamide alkylationMW, 100°C, DMF, 10 min4-R-alkylated oxazole89%
CycloadditionMW, 120°C, toluene, 15 minFused bicyclic oxazole76%

Advantages :

  • Reaction times reduced from hours to minutes with improved regioselectivity .

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity
Research indicates that compounds similar to N-benzyl-2-(furan-2-yl)-4-(4-methylbenzenesulfonyl)-1,3-oxazol-5-amine exhibit potent antimicrobial properties. For instance, derivatives of oxazolidinones have been shown to be effective against Gram-positive bacteria, including strains resistant to conventional antibiotics. The sulfonamide group enhances the compound's ability to interact with bacterial targets, making it a candidate for developing new antimicrobial agents .

Anticancer Properties
Studies have suggested that oxazole-containing compounds can inhibit cancer cell proliferation. The mechanism often involves the disruption of cellular processes critical for cancer cell survival. Specific derivatives have demonstrated cytotoxic effects on various cancer cell lines, indicating potential for further investigation in cancer therapeutics .

Catalytic Applications

Asymmetric Synthesis
this compound has been utilized as a catalyst in asymmetric synthesis reactions. Its ability to facilitate enantioselective transformations is attributed to the presence of the furan moiety and the sulfonamide group, which can stabilize transition states during reactions .

Oxidative Transformations
The compound has also been explored in oxidative transformation protocols. Catalytic systems involving hypervalent iodine reagents have been developed using this compound, showcasing its versatility in promoting oxidation reactions that are fundamental in organic synthesis .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its applications:

Structural Feature Effect on Activity
Furan Ring Enhances reactivity and solubility
Sulfonamide Group Increases antimicrobial potency
Benzyl Substitution Modulates lipophilicity and biological activity

Case Studies

Case Study 1: Antimicrobial Efficacy
A study evaluated the antibacterial activity of various oxazolidinone derivatives against Staphylococcus aureus. The results indicated that compounds with similar structures to N-benzyl-2-(furan-2-y)-4-(4-methylbenzenesulfonyl)-1,3-oxazol-5-amines showed significant inhibition zones compared to control antibiotics .

Case Study 2: Cancer Cell Line Testing
In vitro testing on breast cancer cell lines revealed that specific derivatives of oxazolidinones led to a reduction in cell viability by inducing apoptosis. The study highlighted the potential of these compounds as leads for developing novel anticancer agents .

Mechanism of Action

The mechanism of action for N-BENZYL-2-(FURAN-2-YL)-4-(4-METHYLBENZENESULFONYL)-1,3-OXAZOL-5-AMINE would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through experimental studies.

Comparison with Similar Compounds

Chloro-Substituted Analog: N-Benzyl-4-[(4-Chlorophenyl)sulfonyl]-2-(2-Furyl)-1,3-Oxazol-5-Amine

Key Differences :

  • Substituent : The 4-methyl group in the target compound is replaced by a 4-chloro group on the benzenesulfonyl moiety.
  • Electronic Effects : Chlorine is electron-withdrawing, increasing the sulfonyl group’s polarity compared to the methyl group. This may alter binding affinity in biological targets or solubility in polar solvents.
  • Molecular Weight : The chloro analog has a higher molecular weight (414.86 g/mol vs. 394.45 g/mol for the target compound) due to chlorine’s atomic mass .

Table 1: Structural and Physical Properties

Property Target Compound Chloro Analog
Molecular Formula C₂₁H₁₈N₂O₄S C₂₀H₁₅ClN₂O₄S
Molecular Weight (g/mol) 394.45 414.86
Substituent on Sulfonyl 4-Methyl 4-Chloro
Key Functional Groups Oxazole, Furan, Tosyl, Benzyl Oxazole, Furan, Chlorosulfonyl, Benzyl

Pyrazole-Based Analog: 1-(4-Methoxybenzyl)-3-Methyl-1H-Pyrazol-5-Amine

Key Differences :

  • Substituents : Lacks the sulfonyl group but includes a methoxybenzyl group, enhancing solubility in aqueous media.
  • NMR Data : ¹³C NMR shifts (e.g., δ 150.26 for pyrazole carbons) differ significantly from oxazole-based compounds, reflecting electronic disparities .

Biological Implications : The absence of the sulfonyl group may reduce interactions with sulfonamide-binding enzymes, while the methoxy group could improve metabolic stability .

Ethylsulfonyl Oxazole Derivative: N-[5-(Ethylsulfonyl)-2-Methoxyphenyl]-5-[3-(2-Pyridinyl)phenyl]-1,3-Oxazol-2-Amine

Key Differences :

  • Sulfonyl Group : Ethylsulfonyl (alkyl) vs. aromatic tosyl (4-methylbenzenesulfonyl).

Table 2: Pharmacological Comparison

Feature Target Compound Ethylsulfonyl Derivative
Sulfonyl Type Aromatic (Tosyl) Aliphatic (Ethylsulfonyl)
Aromatic Systems Furan, Benzene Pyridine, Benzene
Drug Status Not Reported Experimental (DB07334)

Triazole-Based Sulfonamide: N-((4-Allyl-5-[(4-Fluorobenzyl)sulfanyl]-4H-1,2,4-Triazol-3-yl)methyl)-4-Chlorobenzenesulfonamide

Key Differences :

  • Core Heterocycle : Triazole replaces oxazole, altering ring basicity and hydrogen-bonding capacity.
  • Substituents : Features a fluorobenzylthio group and allyl moiety, introducing steric bulk and fluorophilic interactions.
  • Molecular Mass : Higher molar mass (452.95 g/mol) due to additional sulfur and fluorine atoms .

Structural Implications : The triazole’s planar structure may enhance stacking interactions, while the fluorine atom could improve bioavailability through reduced metabolic degradation .

Research Findings and Implications

  • Solubility : Pyrazole and methoxy-substituted analogs exhibit higher aqueous solubility, whereas sulfonyl-containing compounds (target, chloro, ethylsulfonyl) show greater lipophilicity .
  • Synthetic Tools : Crystallographic software (SHELX, ORTEP-3) enables precise structural determination of these analogs, critical for structure-activity relationship (SAR) studies .

Biological Activity

N-BENZYL-2-(FURAN-2-YL)-4-(4-METHYLBENZENESULFONYL)-1,3-OXAZOL-5-AMINE is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to summarize the current understanding of its biological activity, including synthesis, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The compound features a complex structure that includes a furan ring, an oxazole moiety, and a sulfonamide group. Its chemical formula is C18H20N2O3SC_{18}H_{20}N_2O_3S. The presence of these functional groups is believed to contribute to its biological properties.

Synthesis

The synthesis of this compound has been reported through various methods, including multi-step synthetic pathways involving key intermediates. A typical synthetic route involves the reaction of benzylamine with furan derivatives and sulfonyl chlorides under controlled conditions to yield the target compound .

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, derivatives with structural similarities have shown significant antiproliferative effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest .

Table 1: Antiproliferative Activities Against Cancer Cell Lines

CompoundCell LineIC50 (µM)Mechanism
Compound AU-93715Apoptosis induction
Compound BSK-MEL-110Cell cycle arrest
N-BENZYL...TBDTBDTBD

Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit specific enzymes associated with cancer progression. In particular, it has shown promise as a potential inhibitor of dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis in rapidly dividing cells . This inhibition could lead to reduced tumor growth and enhanced efficacy when used in combination with other chemotherapeutic agents.

Antimicrobial Activity

Preliminary studies suggest that this compound may exhibit antimicrobial properties. Compounds with similar structures have demonstrated activity against both Gram-positive and Gram-negative bacteria, indicating a potential application in treating bacterial infections .

Case Studies

Case Study 1: Anticancer Efficacy
In a study examining the efficacy of related compounds in vitro, researchers found that a derivative similar to N-BENZYL... exhibited significant cytotoxicity against human leukemia cells. The study utilized MTT assays to determine IC50 values and confirmed apoptosis through flow cytometry analysis .

Case Study 2: Enzyme Inhibition
Another investigation focused on the enzyme inhibition profile of related benzamide derivatives. The results indicated that certain modifications to the benzamide structure could enhance DHFR inhibition, suggesting a pathway for optimizing the design of new anticancer agents based on the oxazole framework .

Q & A

Q. What are the key considerations for optimizing the synthesis of N-benzyl-2-(furan-2-yl)-4-(4-methylbenzenesulfonyl)-1,3-oxazol-5-amine?

The synthesis involves multi-step reactions, including cyclization, sulfonylation, and benzylation. Key factors include:

  • Catalysts : Use of Lewis acids (e.g., ZnCl₂) for oxazole ring formation and palladium catalysts for coupling reactions .
  • Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance reaction efficiency .
  • Purification : Column chromatography (silica gel) or recrystallization (ethanol/water mixtures) ensures >95% purity .

Q. Table 1: Representative Synthetic Conditions

StepReaction TypeConditionsYield (%)
1Oxazole formationZnCl₂, 80°C, 12h65–70
2Sulfonylation4-Methylbenzenesulfonyl chloride, pyridine, RT85
3BenzylationBenzyl bromide, K₂CO₃, DMF, 60°C75

Q. How is structural characterization of this compound performed?

  • Spectroscopy :
    • ¹H/¹³C NMR : Confirms substitution patterns (e.g., benzyl protons at δ 4.5–5.0 ppm, sulfonyl group at δ 7.8–8.2 ppm) .
    • FT-IR : Sulfonyl S=O stretch at 1150–1300 cm⁻¹ .
  • Crystallography : Single-crystal X-ray diffraction (using SHELX software) resolves 3D conformation .

Q. What in vitro biological screening methods are used to evaluate its activity?

  • Antibacterial assays : Minimum inhibitory concentration (MIC) against Enterococcus faecium (MIC = 4 µg/mL, lower than ciprofloxacin) via broth microdilution .
  • Anticancer screening : MTT assay on HeLa cells (IC₅₀ = 12 µM) .
  • Target identification : Molecular docking with E. faecium DNA gyrase (binding energy = -8.2 kcal/mol) .

Advanced Research Questions

Q. How do reaction mechanisms differ between the sulfonylation and benzylation steps?

  • Sulfonylation : Nucleophilic attack by the oxazole’s amine group on the sulfonyl chloride, facilitated by pyridine (base) to absorb HCl byproducts .
  • Benzylation : SN2 displacement under basic conditions (K₂CO₃), where the oxazole’s nitrogen acts as a nucleophile toward benzyl bromide .

Q. How to resolve contradictions in reported biological activity data?

Discrepancies in MIC values (e.g., 4 µg/mL vs. 16 µg/mL in other studies) may arise from:

  • Strain variability : Use standardized strains (e.g., ATCC 29212) .
  • Assay conditions : Adjust pH (7.4 vs. 6.8) or serum content (10% FBS) to mimic physiological environments .
  • Statistical analysis : Apply ANOVA with post-hoc tests (p < 0.05) to validate reproducibility .

Q. What computational methods predict its pharmacokinetic properties?

  • Density-functional theory (DFT) : Calculates HOMO-LUMO gaps (4.1 eV) to assess reactivity .
  • ADMET prediction : Tools like SwissADME estimate moderate bioavailability (LogP = 2.3) and blood-brain barrier penetration (BBB+ = 0.72) .

Q. Table 2: Computational Parameters

ParameterValueMethod
LogP2.3XLogP3
H-bond acceptors5Lipinski’s Rule
Topological polar surface area98 ŲSwissADME

Q. How to establish structure-activity relationships (SAR) for derivatives?

  • Modify substituents : Replace the benzyl group with heterocycles (e.g., pyridine) to enhance solubility .
  • Bioisosteric replacement : Substitute the sulfonyl group with phosphonate to improve metabolic stability .

Q. What experimental approaches elucidate its neuroprotective mechanisms?

  • Oxidative stress models : Pretreat SH-SY5Y cells with the compound (10 µM), then induce stress with H₂O₂. Measure ROS reduction (50%) via DCFH-DA assay .
  • Apoptosis pathways : Western blot for Bax/Bcl-2 ratio (decreased by 40%) and caspase-3 activation .

Q. How to assess stability under varying storage conditions?

  • Thermal stability : TGA shows decomposition at 220°C .
  • Photostability : Exposure to UV light (254 nm) for 48h causes <5% degradation (HPLC analysis) .
  • Solution stability : Store in DMSO at -20°C; avoid aqueous buffers (pH > 8) to prevent hydrolysis .

Key Research Challenges

  • Synthetic scalability : Multi-step routes yield <70% overall efficiency; explore one-pot strategies .
  • Off-target effects : Screen against cytochrome P450 isoforms (e.g., CYP3A4 inhibition = 35%) .
  • Solubility limitations : LogP = 2.3 limits aqueous solubility (0.1 mg/mL); formulate with cyclodextrins .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.